2,5-Dimethoxybenzenesulfonyl chloride

Descripción general

Descripción

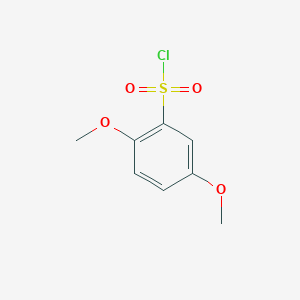

2,5-Dimethoxybenzenesulfonyl chloride is an organic compound with the molecular formula C8H9ClO4S and a molecular weight of 236.67 g/mol . It is a derivative of benzenesulfonyl chloride, where two methoxy groups are substituted at the 2 and 5 positions on the benzene ring. This compound is known for its use in various chemical reactions and applications in scientific research.

Métodos De Preparación

2,5-Dimethoxybenzenesulfonyl chloride can be synthesized through multiple routes:

From 2,5-dimethoxybenzenesulfonic acid: This method involves the conversion of 2,5-dimethoxybenzenesulfonic acid to its sulfonyl chloride derivative.

From chlorosulfonic acid and 1,4-dimethoxybenzene: This route involves the reaction of chlorosulfonic acid with 1,4-dimethoxybenzene, resulting in the formation of this compound.

Análisis De Reacciones Químicas

2,5-Dimethoxybenzenesulfonyl chloride undergoes various types of chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under certain conditions.

Common Reagents and Conditions: Typical reagents include bases like pyridine or triethylamine, and the reactions are often carried out in solvents such as dichloromethane or chloroform.

Major Products: The major products depend on the specific nucleophile used in the substitution reactions, leading to various sulfonamide or sulfonate derivatives.

Aplicaciones Científicas De Investigación

2,5-Dimethoxybenzenesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonates.

Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,5-dimethoxybenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparación Con Compuestos Similares

2,5-Dimethoxybenzenesulfonyl chloride can be compared with other similar compounds:

2,4-Dimethoxybenzenesulfonyl chloride: Similar structure but with methoxy groups at the 2 and 4 positions.

3,4-Dimethoxybenzenesulfonyl chloride: Methoxy groups at the 3 and 4 positions.

4-Methoxybenzenesulfonyl chloride: Only one methoxy group at the 4 position.

The uniqueness of this compound lies in the specific positioning of the methoxy groups, which can influence its reactivity and the types of products formed in chemical reactions.

Actividad Biológica

2,5-Dimethoxybenzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its biological activity, particularly in medicinal chemistry. This compound serves as a versatile building block in the synthesis of various biologically active molecules, including potential pharmaceuticals targeting different receptor systems. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₁ClO₃S. The presence of the sulfonyl group (-SO₂Cl) enhances its reactivity, making it suitable for various chemical transformations.

The biological activity of this compound primarily arises from its ability to interact with specific receptors and enzymes. Research indicates that compounds derived from this sulfonyl chloride can act as antagonists at various receptors, including:

- α2A-Adrenoceptors : These receptors are involved in the regulation of neurotransmitter release and are implicated in mood disorders. Antagonism at these receptors may enhance norepinephrine and serotonin levels in the brain, potentially providing antidepressant effects .

- 5-HT7 Receptors : This serotonin receptor subtype is associated with cognitive functions and mood regulation. Compounds targeting 5-HT7 receptors have shown promise in treating affective disorders .

In Vitro Studies

In vitro pharmacological evaluations have demonstrated that derivatives of this compound exhibit varying affinities for α2A-adrenoceptors and 5-HT7 receptors. The following table summarizes the binding affinities (Ki values) of selected compounds derived from this sulfonyl chloride:

| Compound | α2A Ki (nM) | 5-HT7 Ki (nM) |

|---|---|---|

| Compound 6 | 12 ± 4 | 35 ± 22 |

| Compound 8 | 40 ± 11 | 30 ± 11 |

| Compound 13 | 31 ± 8 | 91 ± 25 |

These results indicate that modifications to the arylsulfonamide structure can significantly impact receptor affinity and selectivity .

In Vivo Studies

In vivo studies using animal models have further elucidated the antidepressant-like effects of these compounds. For instance, compounds derived from this compound were tested in forced swim tests in mice, showing significant improvements in behavior comparable to established antidepressants like mirtazapine .

Case Studies

- Antidepressant Activity : A study focused on a series of arylsulfonamide derivatives derived from this compound demonstrated potent antagonistic effects on α2A-adrenoceptors and 5-HT7 receptors. These compounds exhibited a significant reduction in immobility time during forced swim tests, indicating potential antidepressant properties .

- Antileishmanial Activity : Another investigation highlighted the use of this sulfonyl chloride as a pre-column derivatization reagent for enhancing the detection of leishmaniasis-causing pathogens in laboratory settings. The derivatives showed promising anti-leishmanial activity in various cell lines .

Propiedades

IUPAC Name |

2,5-dimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S/c1-12-6-3-4-7(13-2)8(5-6)14(9,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHELADVIRCCTFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163946 | |

| Record name | 2,5-Dimethoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-28-9 | |

| Record name | 2,5-Dimethoxybenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes DMOSC a suitable derivatization reagent for glyphosate analysis using HPLC?

A1: DMOSC exhibits high chemical reactivity with glyphosate, a secondary amine. [, ] This reaction forms a stable derivative detectable by UV detection, a common HPLC detection method. [, ] The derivatization reaction proceeds rapidly under mild conditions (35°C, pH 10.0 borate buffer) within 10 minutes, making it a practical choice for analytical workflows. []

Q2: How does the sensitivity of DMOSC derivatization compare to other methods for glyphosate detection?

A2: Research indicates that utilizing DMOSC as a pre-column derivatization reagent allows for a detection limit of 0.067 µg/mL for glyphosate. [] This detection limit demonstrates the method's sensitivity in detecting trace amounts of glyphosate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.